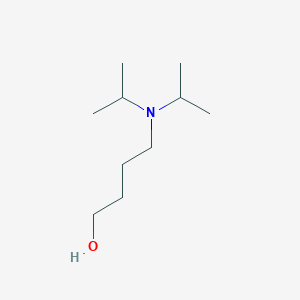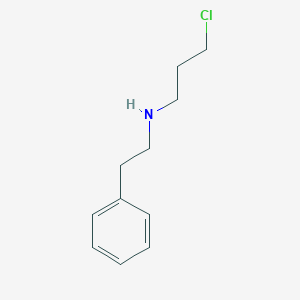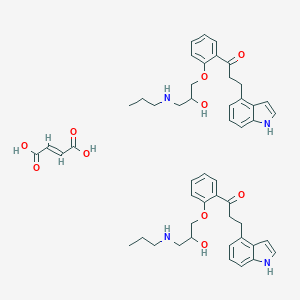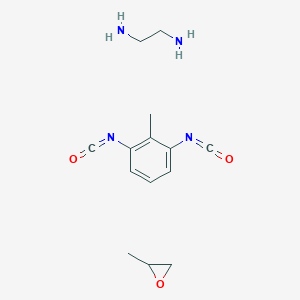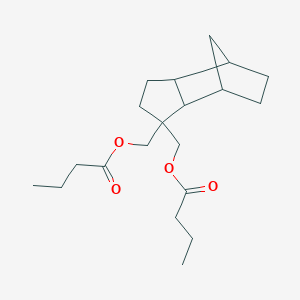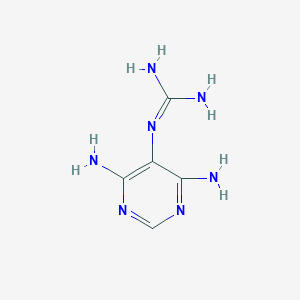
4,6-Diamino-5-guanidinopyrimidine
Descripción general
Descripción
4,6-Diamino-5-guanidinopyrimidine is a chemical compound with the molecular formula C5H9N7. It is also known by the equivalent term DGPY .
Synthesis Analysis
The synthesis of compounds similar to 4,6-Diamino-5-guanidinopyrimidine has been discussed in various studies. For instance, a process for the preparation of guanine, a related compound, involves reacting 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP) with formic acid . Another study discusses the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems .Aplicaciones Científicas De Investigación
Antimicrobial Activity : A study by Lobo et al. (2010) described a compound structurally related to 4,6-Diamino-5-guanidinopyrimidine, showing promising antimicrobial activity, suggesting potential applications in pharmaceuticals (Lobo et al., 2010).
Synthesis of Guanine Derivatives : Legraverend et al. (1990) presented a new synthesis method for a key intermediate in the synthesis of various guanine derivatives, indicating its importance in chemical synthesis (Legraverend et al., 1990).
Antibacterial Agents : Davis et al. (1989) reported that certain derivatives of 4,6-Diamino-5-guanidinopyrimidine showed high specificity against bacterial enzymes, highlighting their potential as antibacterial agents (Davis et al., 1989).
DNA Damage and Repair : Kumar et al. (1987) found that UV irradiation of DNA leads to the formation of a dimeric adenine photoproduct, which is further degraded to 4,6-Diamino-5-guanidinopyrimidine, highlighting its role in studying DNA damage and repair mechanisms (Kumar et al., 1987).
Catalysis and Green Chemistry : Saeedi et al. (2020) demonstrated the use of nickel(II) chromite nanoparticles as a catalyst for synthesizing derivatives of 4,6-Diamino-5-guanidinopyrimidine, emphasizing its relevance in green chemistry applications (Saeedi et al., 2020).
Inhibitors in Biochemistry : Rosowsky et al. (1995) studied compounds structurally related to 4,6-Diamino-5-guanidinopyrimidine as inhibitors of certain enzymes, indicating potential for therapeutic applications (Rosowsky et al., 1995).
Mecanismo De Acción
While specific mechanisms of action for 4,6-Diamino-5-guanidinopyrimidine are not detailed in the search results, related compounds such as NSAIDs work by suppressing the cyclooxygenase (COX) enzymes . Another study mentions the conversion of certain photoproducts into 4,6-diamino-5-guanidinopyrimidine (DGPY) and 8-(5-aminoimidazol-4-yl)adenine (8-AIA) .
Direcciones Futuras
Research on compounds similar to 4,6-Diamino-5-guanidinopyrimidine suggests potential future directions. For instance, a study on UV-induced DNA damage and repair discusses the conversion of certain photoproducts into 4,6-diamino-5-guanidinopyrimidine (DGPY) and 8-(5-aminoimidazol-4-yl)adenine (8-AIA), suggesting potential relevance in the field of DNA repair . Another study discusses the chemistry and biological significance of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, indicating potential applications in the medical and pharmaceutical fields .
Propiedades
IUPAC Name |
2-(4,6-diaminopyrimidin-5-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N7/c6-3-2(12-5(8)9)4(7)11-1-10-3/h1H,(H4,8,9,12)(H4,6,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPJFKZPCFYIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148329 | |
| Record name | 4,6-Diamino-5-guanidinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diamino-5-guanidinopyrimidine | |
CAS RN |
107930-05-2 | |
| Record name | 4,6-Diamino-5-guanidinopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107930052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Diamino-5-guanidinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)
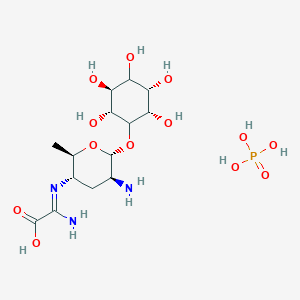
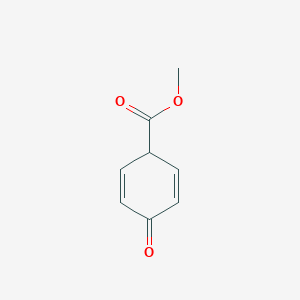
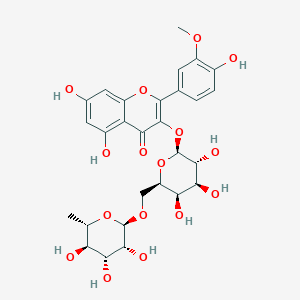
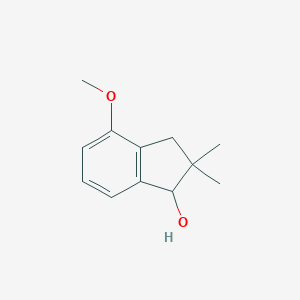
![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)
